Cas no 953040-54-5 (1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole structure
953040-54-5 structure
Product name:1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
CAS No:953040-54-5
MF:C11H18BNO2
Molecular Weight:207.077123165131
MDL:MFCD13182200
CID:857283
PubChem ID:53217148

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 化学的及び物理的性質

名前と識別子

    • 1-METHYLPYRROLE-3-BORONIC ACID, PINACOL ESTER
    • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
    • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-pyrrole
    • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (ACI)
    • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
    • 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
    • 1-Methylpyrrole-3-boronic acid pinacol ester
    • N-METHYLPYRROLE-3-BORONICACIDPINACOLESTER
    • PB20778
    • N-METHYLPYRROLE-3-BORONIC ACID PINACOL ESTER
    • SYAMJGBBLFTQTK-UHFFFAOYSA-N
    • 1-Methylpyrrol-3-boronic acid, pinacol ester
    • (1-METHYL-1H-PYRROL-3-YL)BORONIC ACID PINACOL ESTER
    • SCHEMBL28487
    • 953040-54-5
    • AKOS016003818
    • 1-Methyl-1H-pyrrole-3-boronic acid pinacol ester
    • SY020406
    • 1-Methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrole
    • MFCD13182200
    • 1-Methylpyrrole-3-boronic acid,pinacol ester
    • CS-0052451
    • DTXSID00682249
    • 1-methyl-pyrrol-3-ylboronic acid pinacol ester, AldrichCPR
    • 1-Methyl-3-pyrroleboronic Acid Pinacol Ester
    • 1H-PYRROLE, 1-METHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • AS-34155
    • 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
    • MDL: MFCD13182200
    • インチ: 1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-7-13(5)8-9/h6-8H,1-5H3
    • InChIKey: SYAMJGBBLFTQTK-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1=CN(C)C=C1

計算された属性

  • 精确分子量: 207.1430590g/mol
  • 同位素质量: 207.1430590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.4Ų

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Security Information

  • 危険カテゴリコード: 36
  • セキュリティの説明: 26
  • 危険物標識: Xi

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM103897-10g
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
953040-54-5 95%+
10g
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB118369-500MG
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
953040-54-5 97%
500MG
¥ 1,056.00 2023-03-07
Ambeed
A581232-5g
N-Methylpyrrole-3-boronic acid pinacol ester
953040-54-5 98%
5g
$141.0 2024-04-15
abcr
AB273786-5 g
1-Methylpyrrole-3-boronic acid, pinacol ester, 95%; .
953040-54-5 95%
5g
€607.90 2023-04-26
Key Organics Ltd
AS-34155-0.25g
(1-methyl-1h-pyrrol-3-yl)boronic acid pinacol ester
953040-54-5 >95%
0.25g
£214.00 2025-02-08
Chemenu
CM103897-50g
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
953040-54-5 95%+
50g
$*** 2023-05-29
Alichem
A109006625-5g
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
953040-54-5 95%
5g
$1603.80 2023-08-31
TRC
M342908-50mg
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
953040-54-5
50mg
$ 70.00 2022-06-03
TRC
M342908-500mg
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
953040-54-5
500mg
$ 340.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y01625-1g
N-Methylpyrrole-3-boronic acid pinacol ester
953040-54-5 97%
1g
¥2959.0 2024-07-16

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Ligand control in enantioselective desymmetrization of bicyclic hydrazines: Rhodium(I)-catalyzed ring-opening versus hydroarylation
Panteleev, Jane; Menard, Frederic; Lautens, Mark, Advanced Synthesis & Catalysis, 2008, 350(18), 2893-2902

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 1-(2-Borylphenyl)-2,2,6,6-tetramethylpiperidine Solvents: Chloroform ;  5 h, rt → 80 °C
Reference
Metal-free catalytic C-H bond activation and borylation of heteroarenes
Legare, Marc-Andre; Courtemanche, Marc-Andre; Rochette, Etienne; Fontaine, Frederic-Georges, Science (Washington, 2015, 349(6247), 513-516

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ;  10 min, rt; 2 h, 80 °C
Reference
Precatalysts and process for the metal-free functionalization of sp2 carbons using the same
, United States, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  0 °C; 30 min, > 0 °C; cooled
1.2 0 °C; 30 min, > 0 °C
Reference
A Palladium(II)-Catalyzed C-H Activation Cascade Sequence for Polyheterocycle Formation
Cooper, Stephen P.; Booker-Milburn, Kevin I., Angewandte Chemie, 2015, 54(22), 6496-6500

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 2346606-58-2 ;  18 h, 100 °C
Reference
Catalytic C-H Borylation Using Iron Complexes Bearing 4,5,6,7-Tetrahydroisoindol-2-ide-Based PNP-Type Pincer Ligand
Kato, Takeru; et al, Chemistry - An Asian Journal, 2019, 14(12), 2097-2101

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  (T-4)-Trichloro(N,N,4-trimethylbenzenamine)boron Solvents: Dichloromethane ;  3 h, 20 °C
1.2 Solvents: Triethylamine ;  0 - 5 °C; 1 h, 20 °C
Reference
Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesis
Bagutski, Viktor; Del Grosso, Alessandro; Carrillo, Josue Ayuso; Cade, Ian A.; Helm, Matthew D.; et al, Journal of the American Chemical Society, 2013, 135(1), 474-487

Synthetic Circuit 7

Reaction Conditions
Reference
Hpk1 inhibitor and application thereof in medicine
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ;  2 h, 80 °C
Reference
Metal-Free Borylation of Heteroarenes Using Ambiphilic Aminoboranes: On the Importance of Sterics in Frustrated Lewis Pair C-H Bond Activation
Legare Lavergne, Julien; Jayaraman, Arumugam; Misal Castro, Luis C.; Rochette, Etienne; Fontaine, Frederic-Georges, Journal of the American Chemical Society, 2017, 139(41), 14714-14723

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Aluminum chloride ,  2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ;  20 °C
1.2 192 h, 20 °C
1.3 Reagents: Triethylamine ;  1 h, 20 °C
Reference
Pinacol boronates by direct arene borylation with borenium cations
Del Grosso, Alessandro; et al, Angewandte Chemie, 2011, 50(9), 2102-2106

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine ,  Aluminum chloride ,  2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ;  20 °C
1.2 20 h, 20 °C
1.3 Reagents: Triethylamine ;  1 h, 20 °C
Reference
Pinacol boronates by direct arene borylation with borenium cations
Del Grosso, Alessandro; et al, Angewandte Chemie, 2011, 50(9), 2102-2106

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Raw materials

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Preparation Products

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 関連文献

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Amadis Chemical Company Limited
(CAS:953040-54-5)1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
A859096
Purity:99%
はかる:25g
Price ($):454.0